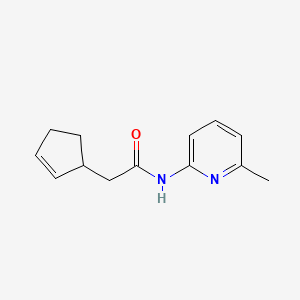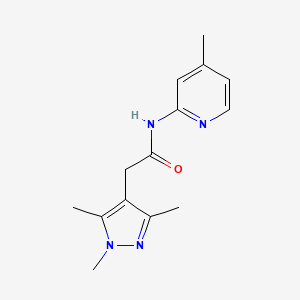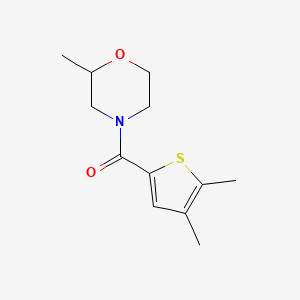![molecular formula C13H18FNO B7509034 N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide, also known as FMMDP is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide exerts its effects by modulating various cellular signaling pathways. In neurology, this compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and reduces oxidative stress in the brain. In psychiatry, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine by inhibiting the reuptake of these neurotransmitters. In oncology, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurology, this compound reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In psychiatry, this compound modulates the levels of neurotransmitters such as serotonin and dopamine, leading to antidepressant effects. In oncology, this compound induces apoptosis in cancer cells, leading to anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high purity and stability. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide. In neurology, further studies could focus on the neuroprotective effects of this compound in various neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, further studies could focus on the antidepressant effects of this compound in different animal models and clinical trials. In oncology, further studies could focus on the anticancer effects of this compound in different types of cancer and the underlying mechanisms of action.
Conclusion:
This compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide involves the reaction of 4-fluoro-3-methylbenzyl chloride with 2,2-dimethylpropionyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In psychiatry, this compound has been studied for its potential use as an antidepressant due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. In oncology, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-9-7-10(5-6-11(9)14)8-15-12(16)13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVTRKYQRNWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)



![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)





